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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-[(Dimethylamino)methyl]benzonitrile (CAS No. 35525-86-1). While spectral datasets for
this compound have been recorded by commercial sources such as Aldrich Chemical
Company, Inc., the detailed experimental spectra are not broadly accessible in public
databases.[1] This guide presents predicted spectral data, detailed experimental protocols for
acquiring such data, and a logical workflow for spectral analysis to support research and
development activities.

Predicted Spectral Data

To facilitate the identification and characterization of 4-[(Dimethylamino)methyl]benzonitrile,
predicted spectral data are provided below. These predictions are based on computational
models and offer a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The following
tables summarize the expected chemical shifts for *H and 3C NMR spectra.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic-H (ortho to -
~7.65 Doublet 2H
CN)
Aromatic-H (ortho to -
~7.45 Doublet 2H
CHz2N)
~3.50 Singlet 2H -CHz2-N
~2.25 Singlet 6H -N(CHs)2

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (8) ppm

Assighment

~144.0 Aromatic C-CHzN

~132.5 Aromatic C-H (ortho to -CN)
~129.0 Aromatic C-H (ortho to -CH2zN)
~119.0 -C=N

~111.5 Aromatic C-CN

~63.5 -CH2-N

~45.0 -N(CHs)2

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for the

functional groups present in 4-[(Dimethylamino)methyl]benzonitrile.

Table 3: Characteristic Infrared (IR) Absorption Bands
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Wavenumber

(cm-?) Intensity Functional Group Vibration Mode
~3050-3000 Medium Aromatic C-H Stretching
~2950-2800 Medium-Strong Aliphatic C-H Stretching
~2230-2210 Strong Nitrile (C=N) Stretching
~1610-1580 Medium Aromatic C=C Stretching
~1470-1430 Medium CH2/CHs Bending
~1260-1000 Medium-Strong C-N Stretching

Mass Spectrometry (MS)

The predicted mass spectrum of 4-[(Dimethylamino)methyl]benzonitrile would exhibit a
molecular ion peak corresponding to its molecular weight. The table below lists the expected
key mass-to-charge ratios (m/z).

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

160.10 High [M]* (Molecular lon)

159.09 Medium [M-H]*

116.06 Medium [M - N(CHs)2]*

58.07 Very High [CH2N(CHs)2]* (Base Peak)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for
small organic molecules like 4-[(Dimethylamino)methyl]benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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» Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if
necessary.

Instrument Parameters (400 MHz Spectrometer):
e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").
o Number of Scans: 16-64 scans, depending on sample concentration.
o Relaxation Delay (d1): 1-2 seconds.
o Acquisition Time (aq): 3-4 seconds.
o Spectral Width: 0-16 ppm.

e 13C NMR Acquisition:

[e]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans.

o

[¢]

Relaxation Delay (d1): 2 seconds.

[¢]

Acquisition Time (aq): 1-2 seconds.
o Spectral Width: 0-220 ppm.
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

o Phase correct the spectrum manually or automatically.
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o Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCls at 7.26 ppm
for 1H and 77.16 ppm for 13C).

« Integrate the peaks in the *H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

o Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the
sample is a solid, a small amount of the powder can be placed on the crystal and pressure
applied.

« If using salt plates (NaCl or KBr), place a drop of the neat liquid on one plate and carefully
place the second plate on top to create a thin film.

Data Acquisition:
e Acquire a background spectrum of the clean, empty ATR crystal or salt plates.

e Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum from the sample spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~2.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 10 ug/mL) in a volatile organic solvent
such as dichloromethane or ethyl acetate.

o Ensure the sample is free from particulate matter by filtering if necessary.
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o Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Conditions:

e Gas Chromatograph (GC):

[¢]

Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several
minutes.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pm).

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.
o Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.
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Caption: Workflow for Spectral Data Acquisition.
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Caption: Workflow for Spectral Data Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b188967#spectral-data-for-4-
dimethylamino-methyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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